2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride
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Overview
Description
2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3IN It is characterized by the presence of trifluoromethyl, iodophenyl, and acetimidoyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 4-iodoaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Coupling Reactions: The iodophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-fluorophenyl)acetimidoyl Chloride
Comparison: Compared to its analogs, 2,2,2-Trifluoro-N-(4-iodophenyl)acetimidoyl Chloride is unique due to the presence of the iodophenyl group, which can participate in specific coupling reactions and enhance its reactivity. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H4ClF3IN |
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Molecular Weight |
333.47 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-3-1-5(13)2-4-6/h1-4H |
InChI Key |
SXYHNJSGETXQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(F)(F)F)Cl)I |
Origin of Product |
United States |
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